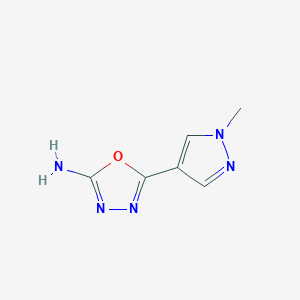

5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine

描述

属性

IUPAC Name |

5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-3-4(2-8-11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COANXUGIIFMLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization Reactions

Starting Materials : The synthesis often begins with precursors such as hydrazine derivatives and suitable carbonyl compounds.

Reaction Conditions : The cyclization is typically performed under controlled conditions to optimize yields and purity. This may involve heating the reaction mixture in a solvent like ethanol or using catalysts to facilitate the reaction.

Characterization : The synthesized compound is characterized using spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm its structure.

Synthetic Route Example

A common synthetic route for similar oxadiazole derivatives involves the reaction between an amidoxime and a carboxylic acid ester, often facilitated by coupling reagents or catalysts. However, specific details for the synthesis of this compound are less documented and may require adaptation of these general methods.

Research Findings and Applications

Biological Activity

The biological activity of this compound is primarily linked to its interaction with specific biological targets within microbial cells or cancer cells, disrupting essential processes like DNA replication or protein synthesis. This interaction leads to antimicrobial or antitumor effects, making it a candidate for further development in therapeutic applications.

Comparison with Other Oxadiazoles

Other oxadiazole derivatives, such as those containing imidazole moieties, have shown excellent antimicrobial activity against various pathogens, suggesting that modifications to the oxadiazole core can enhance its pharmacological properties.

化学反应分析

5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

科学研究应用

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine showed inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .

Polymer Chemistry

This compound has been explored as a building block in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. For instance, polymers synthesized with this compound exhibit improved resistance to thermal degradation compared to standard polymers .

Sensor Development

The compound's electronic properties make it suitable for use in sensor technology. Its ability to interact with various analytes has been leveraged in the development of chemical sensors for detecting hazardous substances in environmental monitoring applications .

Case Studies

作用机制

The mechanism by which 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine exerts its effects involves interactions with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, disrupting the folate pathway essential for parasite survival . Similarly, its antimalarial activity involves inhibition of key enzymes in the Plasmodium species .

相似化合物的比较

Comparison with Similar Compounds

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are heavily influenced by their substituents. Below is a detailed comparison of 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazol-2-amine Derivatives

Key Observations

Substituent Effects on Bioactivity: Aromatic vs. Heteroaromatic Groups: Compounds with extended aromatic systems (e.g., indole-pyrrolopyridine in ) exhibit nanomolar kinase inhibition, likely due to enhanced π-π stacking and hydrophobic interactions with enzyme active sites. In contrast, the methylpyrazole substituent in the target compound may prioritize solubility over potency. Electron-Withdrawing Groups: The 4-nitrophenyl group in facilitates hydrogen bonding with GSK-3β’s ATP-binding pocket, mimicking ATP’s interactions. The methylpyrazole group in the target compound may engage in similar interactions but with reduced electron-withdrawing effects.

Antimicrobial and Cytotoxic Activities :

- Pyridyl and chlorobenzylidene derivatives (e.g., ) demonstrate marked cytotoxicity (IC50 ~1 µM) and antimicrobial activity, attributed to their ability to disrupt DNA topology or membrane integrity. The absence of such substituents in the target compound suggests it may have a narrower spectrum of activity.

Synthetic Accessibility :

- The target compound can likely be synthesized via photocatalytic methods similar to those used for 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (yield: 92%) . This contrasts with indole-containing analogs, which require multistep syntheses .

However, this remains speculative without explicit pharmacokinetic data .

Table 2: Physicochemical Properties

生物活性

The compound 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine (CAS No. 1152906-12-1) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article synthesizes current findings on its biological activity, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 165.15 g/mol. The compound features a pyrazole ring fused with an oxadiazole moiety, contributing to its unique pharmacological profile.

Research indicates that compounds containing the oxadiazole and pyrazole moieties exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the activation of the caspase cascade and modulation of key proteins involved in cell cycle regulation and apoptosis, such as p53 .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity across various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT116 | 5.55 |

| This compound | HePG2 | 1.82 |

| 5-(1-Methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amines | MCF7 | 2.86 |

These values indicate that the compound exhibits significant cytotoxicity against tested cancer cell lines, outperforming some established chemotherapeutic agents like Doxorubicin (DOX) .

Structure–Activity Relationship (SAR)

The biological activity of this compound has been linked to the presence of the pyrazole moiety. Studies suggest that modifications to the oxadiazole structure can either enhance or diminish activity depending on the substituents at specific positions on the ring . For instance:

- Electron-donating groups at the phenyl ring's 3-position did not significantly affect activity.

- Benzyl derivatives showed moderate activity against certain liver cancer cells (IC50 = 35.58 μM) despite the oxadiazole's general trend towards reduced potency .

Case Studies

A notable study evaluated a series of oxadiazole derivatives for their anticancer activities. Among these, compounds structurally related to 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amines were found to inhibit various kinases associated with cancer progression and metastasis . The findings suggested that these compounds could serve as promising leads for further drug development.

常见问题

Q. What are the standard synthetic routes for 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine?

The synthesis typically involves cyclization of hydrazide intermediates using reagents like phosphoryl chloride (POCl₃) at elevated temperatures (~120°C). Key steps include:

Q. Which spectroscopic methods are most effective for characterizing this compound?

Structural validation relies on:

Q. What are the common intermediates in the synthesis of this compound?

Key intermediates include:

- Hydrazides : e.g., substituted benzoic acid N'-[pyrazole-carbonyl] hydrazides.

- Cyclized precursors : 5-Chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives .

Q. What are the key steps in validating the purity of synthesized compounds?

- Chromatography : HPLC or TLC to confirm homogeneity.

- Melting point analysis : Sharp melting ranges indicate purity.

- Spectral consistency : Cross-validation of NMR, IR, and mass data .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

Computational approaches include:

- Ligand preparation : Optimizing the 3D structure of the compound.

- Target protein selection : e.g., bacterial enzymes or cancer-related receptors.

- Docking software : AutoDock or Schrödinger Suite to simulate binding affinities and interactions (e.g., hydrogen bonding with active-site residues) .

Q. How to address discrepancies in biological activity data across studies?

Factors to investigate:

- Assay conditions : Variations in pH, temperature, or solvent systems.

- Structural analogs : Minor substituent changes (e.g., methyl vs. methoxy groups) may alter activity.

- Purity verification : Impurities in synthesized batches can skew results .

Q. What strategies optimize the yield of 1,3,4-oxadiazole ring formation?

- Catalyst optimization : POCl₃ or polyphosphoric acid (PPA) enhances cyclization efficiency.

- Temperature control : Maintaining 110–120°C minimizes side reactions.

- Solvent selection : Refluxing in dry toluene or dichloromethane improves reaction kinetics .

Q. How to design SAR studies for analogs of this compound?

- Substituent variation : Modify pyrazole (e.g., 4-methyl vs. 4-methoxy) and oxadiazole substituents.

- Bioactivity testing : Evaluate antimicrobial, anticancer, or enzyme inhibition profiles.

- Data correlation : Use statistical tools (e.g., IC₅₀ vs. logP) to identify activity trends .

Q. How to resolve conflicting cytotoxicity data in different cell lines?

- Cell line specificity : Test in multiple lines (e.g., HeLa vs. MCF-7) to assess selectivity.

- Compound stability : Verify degradation rates in culture media via LC-MS.

- Apoptosis assays : Flow cytometry to distinguish cytotoxic mechanisms .

Q. How to design experiments to evaluate the compound’s mechanism of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。